ICG-amine

Bioconjugation Protein Labeling NIR Probe Synthesis

ICG-amine (CAS 1686147-55-6) is a functionalized derivative of the clinically approved near-infrared (NIR) dye Indocyanine Green (ICG), featuring a terminal primary amine group that enables direct covalent conjugation to carboxyl-containing molecules without a condensing agent. This tricarbocyanine fluorophore retains the core optical properties of ICG, with absorption and emission maxima in the 780-805 nm and 805-830 nm range, respectively, making it suitable for deep-tissue imaging applications.

Molecular Formula C51H64N4O4S
Molecular Weight 829.1 g/mol
Cat. No. B12419035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICG-amine
Molecular FormulaC51H64N4O4S
Molecular Weight829.1 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCCCCN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
InChIInChI=1S/C51H64N4O4S/c1-50(2)45(54(43-32-30-39-23-14-16-25-41(39)48(43)50)36-20-10-13-29-47(56)53-35-19-9-8-18-34-52)27-11-6-5-7-12-28-46-51(3,4)49-42-26-17-15-24-40(42)31-33-44(49)55(46)37-21-22-38-60(57,58)59/h5-7,11-12,14-17,23-28,30-33H,8-10,13,18-22,29,34-38,52H2,1-4H3,(H-,53,56,57,58,59)
InChIKeyWKCQFHIAPMFCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ICG-amine: A Primary Amine-Functionalized Near-Infrared Cyanine Dye for Covalent Bioconjugation


ICG-amine (CAS 1686147-55-6) is a functionalized derivative of the clinically approved near-infrared (NIR) dye Indocyanine Green (ICG), featuring a terminal primary amine group that enables direct covalent conjugation to carboxyl-containing molecules without a condensing agent . This tricarbocyanine fluorophore retains the core optical properties of ICG, with absorption and emission maxima in the 780-805 nm and 805-830 nm range, respectively, making it suitable for deep-tissue imaging applications [1]. The compound serves as a versatile intermediate for synthesizing targeted molecular probes, antibody-drug conjugates, and functionalized nanomaterials for fluorescence-guided surgery and in vivo tracking studies.

ICG-amine Procurement Risk: Why In-Class NIR Dyes Are Not Interchangeable


Substituting ICG-amine with other ICG derivatives or similar NIR dyes can compromise experimental outcomes due to fundamental differences in reactivity, stability, and optical performance. For instance, while ICG-NHS ester is also used for bioconjugation, it targets amines rather than carboxyl groups, and its instability in aqueous solutions limits its shelf life and reproducibility . Similarly, unmodified ICG lacks the chemical handle for site-specific covalent attachment, resulting in non-specific labeling and variable pharmacokinetics. Other NIR dyes like IRDye800CW exhibit higher brightness but have different spectral properties and conjugation chemistries, preventing direct substitution in established protocols [1]. The following quantitative evidence demonstrates where ICG-amine provides verifiable differentiation.

Quantitative Differentiation of ICG-amine: Head-to-Head Evidence for Procurement Decisions


Amino Group Confers Label-Free Reactivity with Carboxylates, Unlike Parent ICG or NHS Ester Derivatives

ICG-amine binds efficiently to amino acid residues without requiring a condensing agent, a feature absent in unmodified ICG and not possible with amine-reactive derivatives like ICG-NHS ester . This label-free reactivity reduces synthetic steps and potential side reactions, streamlining the production of targeted conjugates.

Bioconjugation Protein Labeling NIR Probe Synthesis

Enhanced Aqueous Stability and Fluorescence Retention Over Parent ICG

ICG-amine exhibits improved stability compared to the parent ICG molecule, maintaining higher fluorescence intensity in aqueous solutions over time [1]. This is critical for applications requiring long-term monitoring or storage of pre-conjugated probes, where ICG's instability leads to rapid signal decay.

Fluorescence Imaging Nanoparticle Formulation In Vivo Tracking

Competitive NIR-II/SWIR Brightness Over Emerging Dyes Like IR-E1050

While ICG-amine is a NIR-I dye, its parent scaffold ICG has been shown to be significantly brighter in the NIR-II/SWIR window than dedicated SWIR dyes like IR-E1050. At equimolar concentrations, ICG's emission intensity between 1000-1300 nm is 8.7 times higher, and its calculated SWIR brightness is roughly 9 times greater [1]. This suggests ICG-amine conjugates may provide superior signal in the increasingly important NIR-II imaging window compared to probes based on less bright SWIR scaffolds.

Shortwave Infrared Imaging NIR-II Fluorescence In Vivo Optical Imaging

Lower Relative Brightness vs. IRDye800CW: A Trade-off for Conjugation Flexibility

When maximum brightness is the sole criterion, ICG-based probes are not the top performer. IRDye800CW exhibits a 4.9-fold higher relative brightness compared to ICG, driven by a higher extinction coefficient and quantum yield [1]. This difference highlights a key trade-off: ICG-amine sacrifices some absolute signal for the distinct advantage of amine-directed carboxylate conjugation and a clinically validated scaffold.

NIR Fluorescence Antibody Labeling Molecular Imaging

Improved Photostability for Extended Dynamic Observations vs. Parent ICG

ICG-amine demonstrates enhanced photostability relative to the parent ICG molecule, with slower fluorescence signal decay under laser or strong light illumination [1]. This improvement enables longer dynamic observation windows and reduces the need for repeated dye additions in longitudinal experiments.

Live-Cell Imaging Time-Lapse Microscopy Fluorescence Stability

Higher Conjugation Yields than ICG-Sulfo-OSu: A Case for Amine-Directed Strategies

In a related class of ICG derivatives, ICG-TFP ester (an amine-reactive compound) provides significantly higher conjugation yields than the commonly used ICG-Sulfo-OSu under identical conditions . While this is not a direct measure of ICG-amine, it underscores the principle that amine-directed conjugation strategies (using amine-reactive partners with ICG-amine) can be more efficient and stable than using unstable amine-reactive ICG derivatives directly.

Bioconjugation Efficiency Antibody-Dye Conjugates NIR Probe Development

ICG-amine Procurement-Driven Application Scenarios Based on Verified Differentiation


Synthesis of Targeted Protein Conjugates for NIR Fluorescence-Guided Surgery

ICG-amine's direct, condensing agent-free reactivity with carboxylates makes it the preferred starting material for synthesizing antibody-dye conjugates for tumor margin assessment. This avoids the need for heterobifunctional crosslinkers, reducing complexity and preserving antibody function. The resulting conjugates benefit from the deep tissue penetration of the ICG scaffold, enabling real-time surgical navigation in clinical research settings.

Functionalization of Carboxylated Nanoparticles for Drug Delivery Tracking

For researchers developing carboxylated polymeric nanoparticles or liposomes for drug delivery, ICG-amine provides a straightforward, stable conjugation handle [1]. Its enhanced aqueous stability over parent ICG [1] ensures the fluorescent tag remains attached and detectable throughout the nanoparticle's in vivo circulation and biodistribution, enabling accurate pharmacokinetic tracking.

Development of Bright NIR-II/SWIR Imaging Probes Using NIR-I Instrumentation

Given the superior NIR-II brightness of the ICG scaffold over specialized SWIR dyes like IR-E1050 (8.7-fold higher emission) [2], ICG-amine can be used to construct targeted probes that provide high-contrast imaging in the 1000-1300 nm window using widely available NIR-I laser sources and detectors. This allows research labs to enter the NIR-II imaging space without investing in new excitation sources or dedicated SWIR dyes.

Longitudinal Live-Cell and In Vivo Imaging Studies

The improved photostability of ICG-amine relative to the parent ICG molecule [3] enables extended time-lapse imaging of cellular processes or long-term tracking of labeled cells in small animal models. This is crucial for studies requiring multiple imaging sessions over hours or days, where photobleaching of standard ICG would compromise data quality and quantification.

Technical Documentation Hub

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